![molecular formula C16H15N3O5 B5567991 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Synthesis Analysis
The synthesis of compounds closely related to N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multi-step organic reactions that typically start from simple precursors. For instance, compounds like 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones were synthesized through high-yield, one-pot reactions involving acid chloride and α-aracyl(β-2-furyl)acrylic acid hydrazides, showcasing the complexity and precision required in such syntheses (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The crystal structure of related compounds has been solved by direct methods and refined to understand the stabilization factors, such as hydrogen bonding and intermolecular interactions, which are crucial for the stability and reactivity of these compounds (Kumar et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, complexation, and redox reactions, which are fundamental in extending their applications. For example, the complexation reactions of similar compounds with metal ions like Ni2+, Cu2+, and Cd2+ have been studied to understand their coordination chemistry and stability constants, which are vital for their potential applications in catalysis and material science (Thangjam & Rajkumari, 2010).
Scientific Research Applications
Potentiometric Studies and Complexation Reactions
Research focusing on similar compounds, such as N-(2,2-[1-(3-Aminophenyl)ethylidene] hydrazino-2-oxoethyl)benzamide, has delved into their complexation reactions with metal ions like Ni2+, Cu2+, and Cd2+ in aqueous and micellar media. These studies reveal the ligand's ability to form stable metal-ligand complexes, with implications for understanding molecular interactions and potential applications in catalysis, environmental remediation, and the development of new materials (Thangjam & Rajkumari, 2010).
Crystal Structure Analysis
Further, the crystal structure of related compounds, such as N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, has been analyzed to understand their molecular configuration, hydrogen bonding, and intermolecular interactions. Such studies are crucial for the design of molecules with specific properties and functions, highlighting the importance of structural analysis in the development of pharmaceuticals and materials science (Kumar et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of novel Schiff base benzamides derived from similar compounds for antimicrobial activities underscore the potential of these molecules in developing new antibacterial and antifungal agents. Studies demonstrate the synthesis of new molecules with potent antimicrobial activity, offering a pathway for the creation of new therapeutics (Karanth et al., 2018).
Carbamoylation and Regioselective Reactions
Research on the carbamoylation of electron-deficient nitrogen heteroarenes using hydrazinecarboxamides highlights a novel class of carbamoylating agents, offering insights into the versatility of these compounds in organic synthesis and potential applications in drug development and synthesis of complex molecules (He, Huang, & Tian, 2017).
properties
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(19-18-9-12-2-1-5-22-12)10-17-16(21)11-3-4-13-14(8-11)24-7-6-23-13/h1-5,8-9H,6-7,10H2,(H,17,21)(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXNLFHSMXNBL-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330597 | |
Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
CAS RN |
374548-95-5 | |
Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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